Zafirlukast-d6 is a stable isotope-labeled analog of zafirlukast, an orally active leukotriene D4 (LTD4) receptor antagonist. It is distinguished by the incorporation of six deuterium atoms into its molecular structure, resulting in a molecular formula of C31H27D6N3O6S and a molecular weight of approximately 581.7 g/mol.
Molecular FormulaC31H33N3O6S
Molecular Weight581.7 g/mol
Cat. No.B12379358
⚠ Attention: For research use only. Not for human or veterinary use.
Zafirlukast-d6 for Quantitative Bioanalysis and Pharmacokinetic Studies: A Stable Isotope-Labeled Standard
Zafirlukast-d6 is a stable isotope-labeled analog of zafirlukast, an orally active leukotriene D4 (LTD4) receptor antagonist . It is distinguished by the incorporation of six deuterium atoms into its molecular structure, resulting in a molecular formula of C31H27D6N3O6S and a molecular weight of approximately 581.7 g/mol . This compound is not intended for therapeutic use but serves as a critical internal standard for quantitative mass spectrometry and as a tracer in pharmacokinetic research . Its primary value lies in its use as an analytical tool, enabling precise, accurate, and reproducible measurement of the parent drug in complex biological matrices.
Why Unlabeled Zafirlukast or Other Analogs Cannot Substitute Zafirlukast-d6 in Critical Assays
The primary application of Zafirlukast-d6 is as a quantitative internal standard. Unlabeled zafirlukast, by definition, is indistinguishable from the target analyte and therefore cannot be used for this purpose [1]. While alternative compounds like montelukast or pranlukast may be used as internal standards in some assays, they are chemically distinct entities that can introduce significant analytical variability due to differences in ionization efficiency, matrix effects, and chromatographic behavior . Zafirlukast-d6, as an isotopologue, nearly perfectly co-elutes with and mimics the analyte's behavior through sample preparation and LC-MS/MS analysis, providing unmatched correction for these variables [2].
[1] Bharathi, D. V., Naidu, A., Jagadeesh, B., Laxmi, K. N., Laxmi, P. R., Reddy, P. R., & Mullangi, R. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study. Biomedical Chromatography, 22(6), 645–653. View Source
[2] Bharathi, D. V., Naidu, A., Jagadeesh, B., Laxmi, K. N., Laxmi, P. R., Reddy, P. R., & Mullangi, R. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study. Biomedical Chromatography, 22(6), 645–653. View Source
Quantifiable Differentiation of Zafirlukast-d6: Evidence for Analytical and Research Selection
Reduced In Vitro Clearance Rate via Deuterium Kinetic Isotope Effect
Zafirlukast-d6 demonstrates a quantifiably slower metabolic clearance rate compared to non-deuterated zafirlukast in human liver microsomes, a key in vitro model for predicting drug metabolism .
This established reduction in metabolic rate confirms the utility of Zafirlukast-d6 for designing in vitro-in vivo extrapolation (IVIVE) studies and understanding the potential impact of deuteration on the parent drug's pharmacokinetics.
Enhanced Quantitation Accuracy for LC-MS/MS Bioanalysis
When used as an internal standard, Zafirlukast-d6 enables a validated LC-MS/MS method for quantifying zafirlukast in human plasma with a defined lower limit of quantitation (LLOQ) that cannot be reliably achieved with a non-isotopic internal standard [1].
0.15 ng/mL (when used with Zafirlukast-d6 as internal standard)
Comparator Or Baseline
N/A (Method performance is inherently tied to the internal standard)
Quantified Difference
N/A (Establishes a benchmark for method sensitivity)
Conditions
Human plasma, 0.25 mL sample volume, LC-ESI-MS/MS analysis
Why This Matters
This validates that the compound is an essential component of a highly sensitive and validated analytical method, a critical factor for procurement in support of clinical pharmacokinetic studies.
[1] Bharathi, D. V., Naidu, A., Jagadeesh, B., Laxmi, K. N., Laxmi, P. R., Reddy, P. R., & Mullangi, R. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study. Biomedical Chromatography, 22(6), 645–653. View Source
Proven Utility in Human Pharmacokinetic Studies
The LC-MS/MS method validated with Zafirlukast-d6 was successfully applied to a clinical pharmacokinetic study in 24 healthy human volunteers, generating precise data on key PK parameters [1].
Clinical PharmacokineticsIn Vivo StudyDrug Absorption
Evidence Dimension
Pharmacokinetic Parameter (Cmax)
Target Compound Data
Validated method enables accurate determination of Cmax
Comparator Or Baseline
N/A (Demonstrates successful application of the compound in a real-world study)
Quantified Difference
N/A (Provides evidence of utility)
Conditions
Single oral dose of 20 mg zafirlukast to 24 healthy human volunteers under fasting conditions
Why This Matters
This provides direct evidence that the compound is fit-for-purpose in regulated human clinical research, supporting procurement for similar studies.
Clinical PharmacokineticsIn Vivo StudyDrug Absorption
[1] Bharathi, D. V., Naidu, A., Jagadeesh, B., Laxmi, K. N., Laxmi, P. R., Reddy, P. R., & Mullangi, R. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study. Biomedical Chromatography, 22(6), 645–653. View Source
Structural Basis for Distinct Antagonism Mode on CysLT1 Receptor
Crystal structures of the CysLT1 receptor reveal that zafirlukast binds with a unique mode distinct from pranlukast, leading to differential conformations of key microswitches and residues within the receptor [1].
Structural BiologyCysLT1 ReceptorLigand Binding
Evidence Dimension
Ligand binding mode
Target Compound Data
Unique binding mode, lateral access between TM4 and TM5
Comparator Or Baseline
Pranlukast (a different chemical class of CysLT1 antagonist)
Quantified Difference
Qualitative difference in binding mode and receptor conformation
Conditions
X-ray crystallography of CysLT1R constructs
Why This Matters
This establishes that the parent compound has a unique structural interaction with its target, which could inform rational drug design efforts where Zafirlukast-d6 is used as a tracer or tool compound to study specific downstream effects.
Structural BiologyCysLT1 ReceptorLigand Binding
[1] Luginina, A., Gusach, A., Marin, E., Mishin, A., Brouillette, R., Popov, P., Shiriaeva, A., Besserer-Offroy, É., Longpré, J. M., Lyapina, E., Ishchenko, A., Patel, N., Polovinkin, V., Safronova, N., Bogorodskiy, A., Edelweiss, E., Hu, H., Weierstall, U., Liu, W., ... Cherezov, V. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. View Source
Parent Compound's Inverse Agonist Activity at CysLT1 Receptor
Zafirlukast, the parent molecule, acts as an inverse agonist on the human CysLT1 receptor, actively reducing basal signaling, whereas other ligands may act as neutral antagonists [1].
A neutral antagonist (would not affect basal activity)
Quantified Difference
Qualitative difference in functional activity
Conditions
Human CysLT1 receptor in vitro functional assays
Why This Matters
This pharmacological distinction is critical for researchers using Zafirlukast-d6 as a tracer in functional studies, as it clarifies the specific nature of the drug's action on the target.
PharmacologyInverse AgonismCysLT1 Receptor
[1] Dupre, D. J., Le Gouill, C., Gingras, D., Rola-Pleszczynski, M., & Stankova, J. (2004). Inverse Agonist Activity of Selected Ligands of the Cysteinyl-Leukotriene Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 309(1), 102–108. View Source
Primary Application Scenarios for Zafirlukast-d6 in Research and Development
Quantitative Bioanalysis in Clinical and Preclinical Pharmacokinetic Studies
Zafirlukast-d6 is the essential internal standard for validated LC-MS/MS methods designed to quantify zafirlukast in human or animal plasma. This application is mandatory for generating reliable pharmacokinetic data (Cmax, AUC, Tmax, half-life) for regulatory submissions and academic research, as demonstrated by the method developed by Bharathi et al. .
In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies
The established 40% reduction in clearance rate in human liver microsomes makes Zafirlukast-d6 a valuable tool for investigating the deuterium isotope effect on drug metabolism . It can be used in comparative in vitro metabolism studies to understand the biotransformation pathways of the parent drug and to assess potential metabolic switching or drug-drug interactions involving CYP2C9 [1].
Pharmacology and Structural Biology Research on CysLT1R
Given the unique binding mode and inverse agonist activity of the parent molecule [1], Zafirlukast-d6 can serve as a stable, labeled probe in studies aimed at elucidating CysLT1R signaling mechanisms, trafficking, and conformation. Its deuterium label can also facilitate advanced mass spectrometry-based techniques like Hydrogen-Deuterium Exchange (HDX) to study protein dynamics upon ligand binding.
[1] Dekhuijzen, P. N. R., & Bootsma, G. P. (2002). Pharmacokinetic Profile of Zafirlukast. Clinical Pharmacokinetics, 41(2), 105–117. View Source
[2] Luginina, A., Gusach, A., Marin, E., Mishin, A., Brouillette, R., Popov, P., Shiriaeva, A., Besserer-Offroy, É., Longpré, J. M., Lyapina, E., Ishchenko, A., Patel, N., Polovinkin, V., Safronova, N., Bogorodskiy, A., Edelweiss, E., Hu, H., Weierstall, U., Liu, W., ... Cherezov, V. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. View Source
[3] Dupre, D. J., Le Gouill, C., Gingras, D., Rola-Pleszczynski, M., & Stankova, J. (2004). Inverse Agonist Activity of Selected Ligands of the Cysteinyl-Leukotriene Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 309(1), 102–108. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.